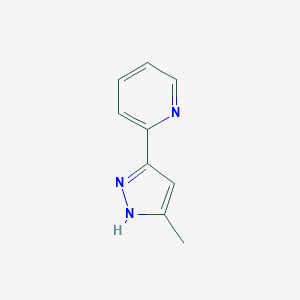

2-(5-methyl-1H-pyrazol-3-yl)pyridine

描述

2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a versatile scaffold for the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then coupled with a pyridine derivative.

-

Cyclocondensation Reaction

Reagents: 1,3-dicarbonyl compound, hydrazine hydrate

Conditions: Reflux in ethanol or another suitable solvent

Product: 5-methyl-1H-pyrazole

-

Coupling Reaction

Reagents: 5-methyl-1H-pyrazole, 2-bromopyridine

Conditions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction)

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

化学反应分析

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form N-oxides.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

Conditions: Room temperature or mild heating

Products: N-oxides of the pyrazole or pyridine rings

-

Reduction: : Reduction reactions can target the nitrogen atoms or the aromatic rings.

Reagents: Sodium borohydride, lithium aluminum hydride

Products: Reduced forms of the pyrazole or pyridine rings

-

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Reagents: Halogens, alkylating agents, nucleophiles

Conditions: Varies depending on the reagent

Products: Substituted derivatives of this compound

科学研究应用

Antiviral Activity

One of the prominent applications of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is in the development of antiviral agents. Research has shown that compounds derived from this structure can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. A study highlighted the optimization of a class of aryl-substituted triazine compounds that demonstrated potent activity against wild-type HIV-1 and resistant strains, suggesting that derivatives of this compound could be promising candidates for further development in HIV therapy .

Central Nervous System Disorders

Recent studies have explored the potential of this compound in treating central nervous system disorders. For instance, it has been investigated as a modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in conditions like schizophrenia and Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole moiety can enhance selectivity and efficacy for these receptors, paving the way for novel therapeutic strategies .

Coordination Chemistry

In material science, this compound serves as a ligand in coordination chemistry. Its ability to form stable chelates with metal ions has been utilized in synthesizing metal complexes with potential applications in catalysis and materials development. For example, studies have demonstrated that incorporating this ligand into metal-organic frameworks (MOFs) can enhance their stability and functionality .

Enzyme Inhibition Studies

The compound has also been evaluated for its role as an enzyme inhibitor. Research indicates that derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing drugs targeting metabolic disorders . The inhibition profiles are often assessed through kinetic studies to determine their efficacy and specificity.

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

In a high-throughput screening campaign involving over 200,000 compounds, derivatives of this compound were identified as potent NNRTIs against HIV. The study emphasized the importance of structural modifications to enhance antiviral activity and reduce toxicity profiles .

Case Study 2: CNS Drug Development

A combination therapy involving a derivative of this compound showed improved cognitive function and reduced psychosis in preclinical models of schizophrenia. This study underscores the compound's potential as a scaffold for developing novel mAChR-targeting drugs .

作用机制

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The nitrogen atoms in the pyrazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with biological targets, influencing their activity.

相似化合物的比较

2-(5-methyl-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:

2-(1H-pyrazol-3-yl)pyridine: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Contains additional methyl groups, which can influence its steric and electronic properties.

2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which balances steric and electronic effects, making it a versatile compound for various applications.

生物活性

2-(5-methyl-1H-pyrazol-3-yl)pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article synthesizes current findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is , which features a pyridine ring substituted with a pyrazole moiety. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains.

Key Findings:

- Antibacterial Activity : Studies have shown that this compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

- Antifungal Activity : The compound also exhibits antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum. This suggests its potential as a broad-spectrum antimicrobial agent .

Comparative Table of Antimicrobial Activity

| Microorganism | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Antibacterial |

| Escherichia coli | 0.0039 | Antibacterial |

| Candida albicans | 0.0169 - 0.078 | Antifungal |

| Fusarium oxysporum | 0.056 - 0.222 | Antifungal |

Neuropharmacological Potential

This compound has been studied for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype M4 (M4 mAChR). This receptor is implicated in cognitive functions and various neurodegenerative diseases.

Research suggests that compounds resembling this compound can enhance the binding affinity of acetylcholine at the M4 receptor, potentially improving cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease .

Key Research Findings:

- Allosteric Modulation : The compound promotes a leftward shift in the acetylcholine concentration-response curve, indicating increased efficacy at lower concentrations .

- Binding Affinity : Studies have quantified the binding affinity of related compounds, showing a significant increase in acetylcholine's effectiveness when these PAMs are present, suggesting therapeutic potential for cognitive enhancement .

Case Studies

Several case studies highlight the practical implications of using this compound derivatives:

- Cognitive Enhancement in Animal Models : In rodent models, administration of M4 PAMs resulted in improved performance on cognitive tasks, suggesting potential applications in treating cognitive impairments.

- Antimicrobial Efficacy Trials : Clinical trials assessing the antimicrobial efficacy of various derivatives demonstrated significant reductions in pathogen load in infected models, supporting further development as therapeutic agents.

属性

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJQEHNCMPSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination behavior of 2-(5-methyl-1H-pyrazol-3-yl)pyridine with transition metals?

A: this compound acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the pyrazole ring. This often leads to the formation of chelate complexes, enhancing their stability. For instance, in the crystal structure of catena-poly[bis(μ2-thiocyanato-κ2N:S)-(this compound-κ2N,N′)cadmium(II)]–dioxane (1/1), the ligand coordinates to cadmium ions in a bidentate fashion, forming a polymeric chain structure. []

Q2: How does the presence of this compound influence the magnetic properties of cobalt(II) complexes?

A: Research suggests that this compound, in conjunction with other bridging ligands, can mediate magnetic interactions between metal centers. In a study on a Co(II) chain complex [CoII2(μ-L1)(μ-L2)(μ-Cl)Cl]n (where L1 = this compound), the compound exhibited slow magnetic relaxation behavior below 5 K, characteristic of single-chain magnets. This behavior is attributed to the combined effect of the bridging ligands, including this compound, facilitating magnetic exchange interactions between the Co(II) ions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。